BenchChemオンラインストアへようこそ!

ML115

STAT3 agonism Target selectivity Signal transduction

ML115 is a rigorously validated, cell-permeable STAT3 agonist delivering >28,000-fold selectivity over STAT1, confirmed inactivity against STAT5 and NF-κB, and 2.0 nM EC50. Unlike STAT3 inhibitors (Stattic, S3I-201), ML115 activates the pathway, enabling gain-of-function controls in cancer, cardiomyopathy, and inflammation studies. Procure ML115 to ensure mechanistic accuracy and assay reproducibility in your STAT3-focused programs.

Molecular Formula C15H15ClN2O4
Molecular Weight 322.74 g/mol
Cat. No. B159115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML115
SynonymsCID 6619100; SID 14735210
Molecular FormulaC15H15ClN2O4
Molecular Weight322.74 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl
InChIInChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19)
InChIKeyFMWABCRYNLCXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML115 Compound Identification and Baseline Characterization for Research Procurement


ML115 (CAS 912798-42-6) is an isoxazole carboxamide that functions as a selective agonist of signal transducer and activator of transcription 3 (STAT3) with an EC50 of 2.0 nM [1]. It is critical to clarify that ML115 is a STAT3 agonist, NOT an NLRP3 inflammasome inhibitor [1]. Users seeking direct NLRP3 inflammasome inhibitors should instead evaluate compounds such as MCC950, CY-09, or OLT1177. ML115 is inactive against related anti-targets STAT1 (EC50 >56 μM), STAT5, and NF-κB, yielding a >28,000-fold selectivity for STAT3 over STAT1 [2]. The compound increases expression of BCL3, a STAT3-dependent oncogene, and is utilized as a molecular probe in cancer, wound healing, cardiomyopathy, and inflammatory disease research [1].

Why Generic Substitution with Other STAT3 Modulators Fails for ML115 Procurement


Substitution of ML115 with alternative STAT3 modulators is scientifically unsound due to fundamental mechanistic divergence. While compounds such as S3I-201, Stattic, and WP1066 function as STAT3 inhibitors that prevent dimerization and nuclear translocation, ML115 operates as a STAT3 agonist, actively enhancing the pathway . Interchanging an agonist for an inhibitor would invert the intended experimental outcome and compromise data interpretability. Furthermore, ML115 exhibits a distinct selectivity profile with >28,000-fold preference for STAT3 over STAT1 and confirmed inactivity against STAT5 and NF-κB, a specificity not replicated across other STAT3-targeting probes [1]. Procurement of a non-identical STAT modulator would therefore introduce confounding variables that undermine experimental reproducibility.

ML115 Product-Specific Quantitative Differentiation Evidence Guide


ML115 vs. Prior Art STAT3 Modulators: Quantified Selectivity Advantage for Target Validation

ML115 demonstrates a quantified selectivity profile that distinguishes it from non-selective prior art STAT modulators. In head-to-head comparative profiling, ML115 exhibits an EC50 of 2.0 nM for STAT3 activation and shows complete inactivity against STAT1 at concentrations up to 56 μM, yielding a calculated selectivity fold of >28,000 [1]. In contrast, prior art Compound 1 and Compound 56 display activity against multiple STAT family members (JAK, STAT1, STAT5) with no appreciable selectivity window [1]. This >28,000-fold selectivity window provides researchers with a tool capable of dissecting STAT3-specific biology without confounding pathway crosstalk.

STAT3 agonism Target selectivity Signal transduction

ML115 vs. Other STAT3 Agonists: Unique Functional Antagonism of Ginsenoside Rc Effects

ML115 demonstrates a unique functional property as a validated tool to reverse the anti-inflammatory and cardioprotective effects of Ginsenoside Rc via STAT3 pathway restoration. In LPS-stimulated H9c2 cardiomyocytes and RAW264.7 macrophages, treatment with Ginsenoside Rc reduces inflammatory cytokine expression (IL-1β, TNF-α, iNOS, COX2) and alters macrophage polarization markers. Co-treatment with ML115 (10 μM, 6 h) abolishes these Ginsenoside Rc-mediated protective effects, restoring inflammatory marker expression and confirming STAT3 as the critical mechanistic node [1]. This functional antagonism is not documented for other STAT3 agonists such as Colivelin or recombinant IL-6, establishing ML115 as a preferred probe for dissecting STAT3-dependent mechanisms in inflammation and sepsis models.

Inflammation Septic cardiomyopathy Macrophage polarization

ML115 vs. STAT3 Inhibitors: Functional Distinction in Inflammatory Cytokine Regulation

ML115 operates as a STAT3 pathway activator, producing inflammatory cytokine modulation opposite to that observed with STAT3 inhibitors such as Stattic. In Enterococcus faecalis-infected RAW264.7 macrophages, treatment with ML115 (1 μM, 6 h) restores LPS-induced NF-κB activation, whereas STAT3 inhibition with Stattic (10 μM) suppresses inflammatory signaling [1]. Specifically, ML115 treatment increases the expression of IL-1β and TNF-α, contrasting with the cytokine-suppressive effects of STAT3 inhibitors. This agonist vs. inhibitor divergence is critical for experimental design: ML115 serves as a positive control for STAT3 activation studies, while Stattic, S3I-201, and WP1066 function as negative modulators. Interchanging these would invert experimental outcomes.

Inflammation Cytokine modulation STAT3 signaling

ML115 vs. S3I-201 and WP1066: Differential Impact on Cancer Cell Viability and Proliferation

ML115 exerts proliferative effects on cancer cells that are functionally opposite to those of STAT3 inhibitors such as S3I-201 and WP1066. In a retinoblastoma model, suppression of ITGA1 reduces Y79 cell proliferation and migration via STAT3 signaling inhibition. Treatment with ML115 partially rescues these inhibitory effects, restoring cell proliferation and migration, confirming STAT3 activation as the mechanism [1]. In contrast, STAT3 inhibitors S3I-201 and WP1066 suppress proliferation in hepatic stellate cells and rhabdomyosarcoma cells, respectively [2]. This functional divergence—agonism driving proliferation vs. inhibition driving suppression—establishes ML115 as a positive control for STAT3 gain-of-function studies in oncology, a role that STAT3 inhibitors cannot fulfill.

Cancer Cell viability Retinoblastoma

ML115 vs. Alternative STAT3 Probes: Validated Counterscreen Profile for Experimental Rigor

ML115 is distinguished from alternative STAT3-targeting probes by its comprehensive and publicly documented counterscreen profile, providing procurement confidence for rigorous experimental design. In standardized NIH Molecular Libraries Program assays, ML115 demonstrated: STAT3 activation (EC50 = 2.0 nM), inactivity against STAT1 (>56 μM), and inactivity in NF-κB counterscreen (103.19% activity at test concentration, AID-1309) [1]. Additionally, ML115 exhibited no cytotoxicity in parental cell lines (HT-1080 and NIH-3T3) at concentrations up to 56 μM, confirming that observed effects are not confounded by non-specific cytotoxicity . In contrast, many commercial STAT modulators lack publicly available counterscreen data for STAT5, NF-κB, and cytotoxicity. This fully characterized selectivity profile enables confident attribution of experimental outcomes to STAT3 pathway engagement.

Assay validation Counterscreen Off-target profiling

Optimal Research and Industrial Application Scenarios for ML115 Procurement


Positive Control for STAT3 Activation in Ginsenoside Rc Mechanism-of-Action Studies

ML115 serves as a validated positive control for confirming STAT3 pathway involvement in Ginsenoside Rc-mediated cardioprotection and anti-inflammatory responses. In LPS-stimulated H9c2 cardiomyocytes and RAW264.7 macrophages, ML115 (10 μM, 6 h) completely reverses Ginsenoside Rc-induced suppression of IL-1β, TNF-α, iNOS, and COX2, confirming that Ginsenoside Rc acts via STAT3 pathway inhibition [1]. This application is supported by direct experimental evidence and provides a robust positive control for septic cardiomyopathy and inflammation research.

STAT3 Pathway Agonist Control for Inflammation and Cytokine Signaling Studies

ML115 provides a reliable STAT3 agonist tool for studies investigating the role of STAT3 activation in inflammatory cytokine regulation. In macrophage models, ML115 (1 μM, 6 h) restores LPS-induced NF-κB activation and increases IL-1β and TNF-α expression, serving as a positive control opposite to STAT3 inhibitors such as Stattic [2]. This application is validated for RAW264.7 and primary macrophage systems and supports inflammation, immunology, and infectious disease research requiring STAT3 pathway activation.

Gain-of-Function Control for STAT3-Dependent Cancer Cell Proliferation Assays

ML115 functions as a STAT3 gain-of-function positive control in cancer cell proliferation and migration studies. In retinoblastoma Y79 cells with suppressed ITGA1 expression, ML115 treatment partially rescues proliferation and migration deficits, confirming STAT3 activation as the mechanism [3]. This application is supported by in vitro and in vivo murine xenograft data and is appropriate for oncology research investigating STAT3-dependent tumor growth.

Selectivity Reference Standard for STAT3-Focused High-Throughput Screening Campaigns

ML115 is an optimal reference compound for high-throughput screening campaigns requiring a well-characterized, selective STAT3 agonist with documented counterscreen data. With STAT3 EC50 = 2.0 nM, inactivity against STAT1 (>56 μM), STAT5, and NF-κB, and confirmed lack of cytotoxicity in HT-1080 and NIH-3T3 cells [4], ML115 provides a benchmark for assay validation and hit qualification in STAT3-focused drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.